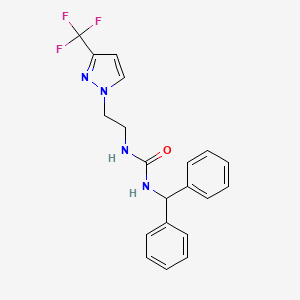
1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound characterized by the presence of a benzhydryl group, a pyrazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Benzhydryl Group: The benzhydryl group is attached through a nucleophilic substitution reaction, often using benzhydryl chloride.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl or pyrazole groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amine and carbonyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe for investigating molecular pathways.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The benzhydryl group provides steric bulk, influencing the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can be compared with similar compounds such as:
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: This compound shares the benzhydryl and trifluoromethyl groups but differs in the presence of an azetidine ring instead of a pyrazole ring.
1-Benzhydryl-3-(2-fluorophenoxy)azetidine: Similar in having the benzhydryl group, this compound features a fluorophenoxy group and an azetidine ring.
The uniqueness of this compound lies in its combination of the pyrazole ring and trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)17-11-13-27(26-17)14-12-24-19(28)25-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13,18H,12,14H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKGFHIMEZDMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














